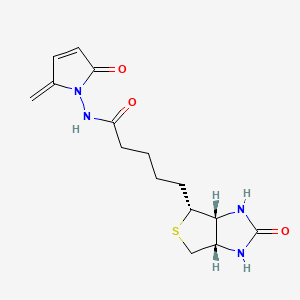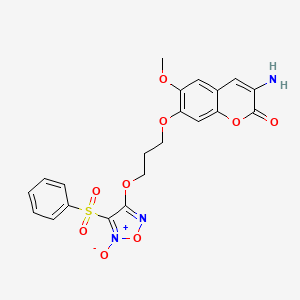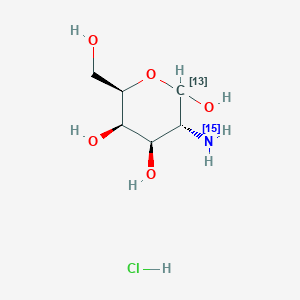
Hypoxanthine-13C5,15N4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypoxanthine-13C5,15N4, also known as Purin-6-ol-13C5,15N4, is a stable isotope-labeled compound. It is a derivative of hypoxanthine, a naturally occurring purine derivative. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hypoxanthine-13C5,15N4 involves the incorporation of stable heavy isotopes of carbon and nitrogen into the hypoxanthine molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out by specialized chemical manufacturers who have the capability to handle and incorporate stable isotopes into organic molecules. The production process is highly controlled to ensure the purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions
Hypoxanthine-13C5,15N4 can undergo various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid.
Reduction: Reduction reactions can convert hypoxanthine to other purine derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the oxidation of this compound include xanthine and uric acid. Reduction reactions can yield various purine derivatives, depending on the specific conditions and reagents used .
科学研究应用
Hypoxanthine-13C5,15N4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving purine metabolism and nucleic acid synthesis.
Biology: Utilized in the study of enzyme kinetics and metabolic pathways involving purines.
Medicine: Employed in research related to diseases such as gout and Lesch-Nyhan syndrome, where purine metabolism is affected.
Industry: Used in the development of biosensors for detecting hypoxanthine levels in food and biological samples
作用机制
Hypoxanthine-13C5,15N4 exerts its effects by participating in the purine salvage pathway, where it is converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase. This pathway is crucial for the recycling of purines and the synthesis of nucleotides. The labeled isotopes allow for precise tracking and quantification of hypoxanthine in various biological processes .
相似化合物的比较
Similar Compounds
Xanthine: Another purine derivative that is a product of hypoxanthine oxidation.
Guanine: A purine base found in nucleic acids.
Adenine: A purine base that pairs with thymine in DNA and uracil in RNA.
Uniqueness of Hypoxanthine-13C5,15N4
This compound is unique due to its stable isotope labeling, which allows for detailed studies of purine metabolism and nucleotide synthesis. The incorporation of carbon-13 and nitrogen-15 isotopes provides a powerful tool for researchers to trace and quantify hypoxanthine in complex biological systems .
属性
分子式 |
C5H4N4O |
|---|---|
分子量 |
145.049 g/mol |
IUPAC 名称 |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI 键 |
FDGQSTZJBFJUBT-RIQGLZQJSA-N |
手性 SMILES |
[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13CH]=[15N]2 |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



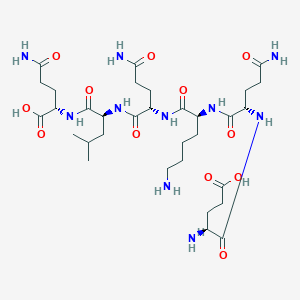
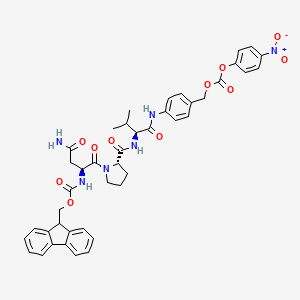
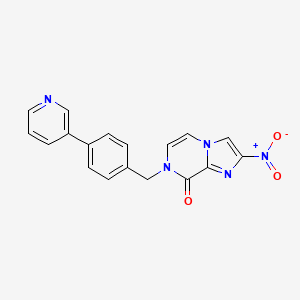

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
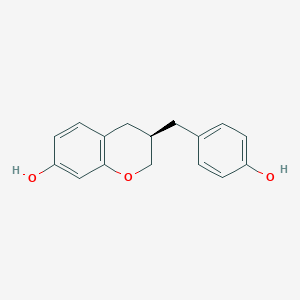
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
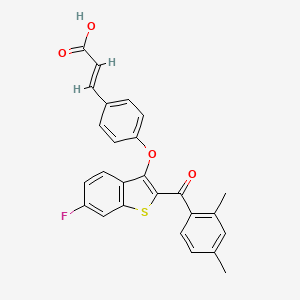
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

